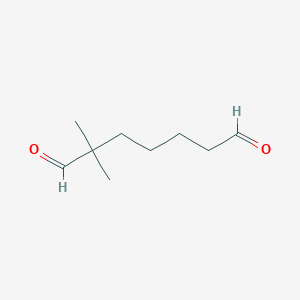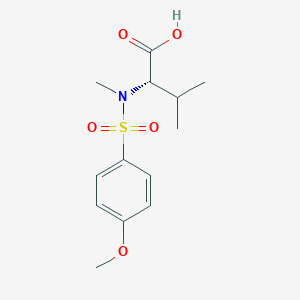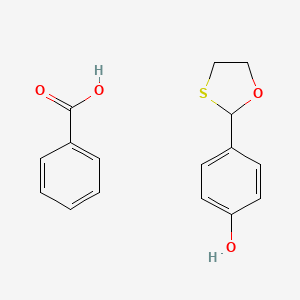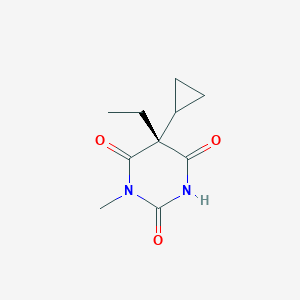![molecular formula C9H12O3 B12569873 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione CAS No. 496765-33-4](/img/structure/B12569873.png)
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound with a unique structure that includes an oxabicyclo ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its molecular formula is C9H12O3, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups that retain the bicyclic structure.
Applications De Recherche Scientifique
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the additional methyl groups and dione functionality.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadienyl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Propriétés
Numéro CAS |
496765-33-4 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1,4,4-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-8(2)4-5(10)9(3)7(12-9)6(8)11/h7H,4H2,1-3H3 |
Clé InChI |
LNHCZGAXKGDCMB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2(C(C1=O)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)

![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
![5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-](/img/structure/B12569826.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)



